An In-depth Technical Guide to the Mechanism of Action of NCGC00138783 TFA
An In-depth Technical Guide to the Mechanism of Action of NCGC00138783 TFA
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Inhibition of the CD47-SIRPα Axis
NCGC00138783 TFA is a selective small molecule inhibitor that targets the Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα) signaling axis.[1][2][3][4] This axis functions as a critical "don't eat me" signal, exploited by cancer cells to evade phagocytosis by macrophages.[1][5][6] NCGC00138783 TFA directly binds to SIRPα, occupying the key binding sites for CD47 and thereby physically blocking their interaction.[5] The disruption of this interaction abrogates the inhibitory downstream signaling cascade, leading to enhanced macrophage-mediated phagocytosis of tumor cells.[1][6]
Signaling Pathway
The interaction between CD47 on tumor cells and SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis. Upon binding of CD47 to SIRPα, the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated. This phosphorylation event recruits and activates the SH2 domain-containing protein tyrosine phosphatases, SHP-1 and SHP-2. These phosphatases then dephosphorylate various downstream effectors, including components of the cytoskeletal machinery required for engulfment, such as non-muscle myosin IIA, ultimately suppressing phagocytosis.[5]
NCGC00138783 TFA, by blocking the initial CD47-SIRPα interaction, prevents the phosphorylation of SIRPα ITIMs and the subsequent recruitment of SHP-1/2. This effectively removes the inhibitory signal, thereby licensing the macrophage to proceed with phagocytosis of the cancer cell, particularly in the presence of pro-phagocytic signals.
Quantitative Data
The primary quantitative measure of NCGC00138783's potency is its half-maximal inhibitory concentration (IC50) for the disruption of the CD47-SIRPα interaction.
| Compound | Assay Type | Parameter | Value |
| NCGC00138783 | Biochemical (e.g., TR-FRET, AlphaScreen) | IC50 | 50 µM[1][2][3][4] |
| NCGC00138783 | Cell-based (Laser Scanning Cytometry) | IC50 | 40 µM[7] |
Experimental Protocols
Determination of IC50 for CD47-SIRPα Interaction Inhibition (Laser Scanning Cytometry Assay)
This cell-based assay quantifies the ability of NCGC00138783 TFA to inhibit the binding of SIRPα to CD47 expressed on the surface of live cells.[7]
Materials:
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CD47-positive cell line (e.g., Jurkat cells)
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Recombinant SIRPα protein conjugated to a fluorescent label (e.g., Alexa Fluor 488)
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NCGC00138783 TFA
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Assay buffer (e.g., HEPES buffered saline)
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Nuclear stain (e.g., DRAQ5)
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Multi-well plates (e.g., 384-well)
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Laser Scanning Cytometer
Procedure:
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Cell Preparation: Culture and harvest Jurkat cells. Wash the cells with assay buffer and resuspend to a concentration of 2 x 10^6 cells/mL.
-
Staining: Add DRAQ5 to the cell suspension to a final concentration of 2 µM and incubate for 5 minutes.
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Compound Preparation: Prepare a serial dilution of NCGC00138783 TFA in assay buffer at various concentrations.
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Assay Plate Setup: In a 384-well plate, add the serially diluted NCGC00138783 TFA.
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Binding Reaction: Add the stained Jurkat cells to each well. Then, add the fluorescently labeled SIRPα protein.
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Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
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Data Acquisition: Analyze the plate on a Laser Scanning Cytometer, quantifying the fluorescence intensity of labeled SIRPα bound to the surface of the cells (identified by the nuclear stain).
-
Data Analysis: The IC50 value is determined by plotting the percentage of SIRPα binding inhibition against the log concentration of NCGC00138783 TFA and fitting the data to a four-parameter logistic curve.
Macrophage Phagocytosis Assay
This assay evaluates the functional consequence of blocking the CD47-SIRPα interaction by measuring the engulfment of cancer cells by macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 differentiated into macrophages with PMA) or primary macrophages
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Cancer cell line (e.g., a leukemia or solid tumor line)
-
Fluorescent dyes for cell labeling (e.g., CFSE for cancer cells, and a fluorescently labeled antibody against a macrophage marker like CD11b)
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NCGC00138783 TFA
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Cell culture medium and plates
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Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Preparation: Plate and differentiate THP-1 cells into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).
-
Target Cell Labeling: Label the cancer cells with a fluorescent dye such as CFSE according to the manufacturer's protocol.
-
Co-culture: Add the labeled cancer cells to the macrophage culture in the presence of varying concentrations of NCGC00138783 TFA or a vehicle control.
-
Incubation: Co-culture the cells for a period that allows for phagocytosis to occur (e.g., 2-4 hours) at 37°C.
-
Analysis by Flow Cytometry:
-
Harvest the cells and stain with a fluorescently labeled antibody against a macrophage-specific marker.
-
Analyze the cells using a flow cytometer.
-
The percentage of macrophages that have engulfed cancer cells is determined by identifying the double-positive population (macrophage marker and cancer cell dye).
-
-
Analysis by Fluorescence Microscopy:
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After the co-culture incubation, wash the wells to remove non-phagocytosed cancer cells.
-
Fix and permeabilize the cells.
-
Stain for a macrophage marker if not already fluorescent.
-
Visualize the cells using a fluorescence microscope and quantify the number of engulfed cancer cells per macrophage.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. The macrophage checkpoint CD47 : SIRPα for recognition of ‘self’ cells: from clinical trials of blocking antibodies to mechanobiological fundamentals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
